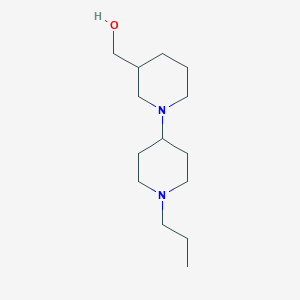
(1'-propyl-1,4'-bipiperidin-3-yl)methanol
Overview
Description
(1'-propyl-1,4'-bipiperidin-3-yl)methanol, also known as PBPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBPM is a piperidine-based compound that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of (1'-propyl-1,4'-bipiperidin-3-yl)methanol is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist. (1'-propyl-1,4'-bipiperidin-3-yl)methanol has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine. The inhibition of MAO-B activity by (1'-propyl-1,4'-bipiperidin-3-yl)methanol leads to an increase in dopamine levels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
(1'-propyl-1,4'-bipiperidin-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. (1'-propyl-1,4'-bipiperidin-3-yl)methanol has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in the brain. Additionally, (1'-propyl-1,4'-bipiperidin-3-yl)methanol has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1'-propyl-1,4'-bipiperidin-3-yl)methanol in lab experiments is its high purity and stability. (1'-propyl-1,4'-bipiperidin-3-yl)methanol has been reported to be stable under various conditions and has a long shelf life. Additionally, (1'-propyl-1,4'-bipiperidin-3-yl)methanol is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (1'-propyl-1,4'-bipiperidin-3-yl)methanol in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer (1'-propyl-1,4'-bipiperidin-3-yl)methanol to animals or cells in vitro.
Future Directions
For research on (1'-propyl-1,4'-bipiperidin-3-yl)methanol include further investigation of its neuroprotective effects, exploration of its potential therapeutic applications in other neurological disorders, and development of more soluble forms.
Scientific Research Applications
(1'-propyl-1,4'-bipiperidin-3-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (1'-propyl-1,4'-bipiperidin-3-yl)methanol has also been reported to have anti-inflammatory and analgesic effects in various animal models. Additionally, (1'-propyl-1,4'-bipiperidin-3-yl)methanol has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
[1-(1-propylpiperidin-4-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-7-15-9-5-14(6-10-15)16-8-3-4-13(11-16)12-17/h13-14,17H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWQIEUYVSQWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'-Propyl-1,4'-bipiperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




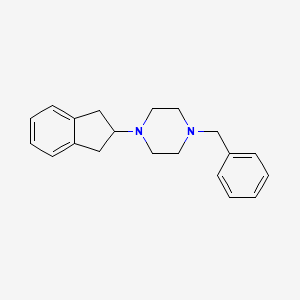
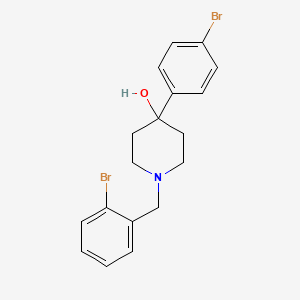
![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methylpiperazine](/img/structure/B3853070.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)

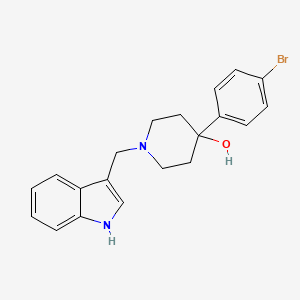
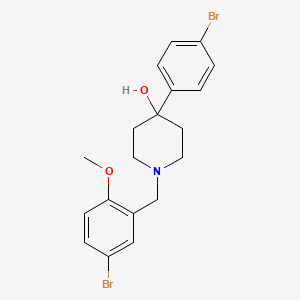
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)
![1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853107.png)
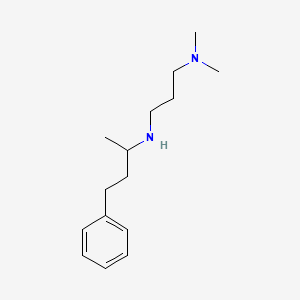
![2,3-dihydro-1H-inden-5-yl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B3853119.png)